molecular formula C18H19N5O4 B6023736 N-(2,4-dimethoxyphenyl)-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide

N-(2,4-dimethoxyphenyl)-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide

Cat. No. B6023736
M. Wt: 369.4 g/mol
InChI Key: XIDJWCBRKWLHIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide, also known as DMPTA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide has been studied for its potential applications in various fields. In the field of medicine, this compound has been shown to have anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
In addition to its medical applications, this compound has also been studied for its potential use in the field of materials science. It has been shown to have the ability to act as a nucleating agent for the crystallization of polymers, which could lead to the development of new materials with improved properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of certain signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. It has also been shown to modulate the activity of certain signaling pathways, such as the MAPK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and pain. It has also been shown to inhibit the growth of cancer cells. In addition, this compound has been shown to have a positive effect on the crystallization of polymers, leading to the development of new materials with improved properties.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethoxyphenyl)-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a number of potential applications in various fields. However, there are also some limitations to its use. This compound is not yet fully understood, and more research is needed to fully understand its mechanism of action and potential applications.

Future Directions

There are a number of future directions for research on N-(2,4-dimethoxyphenyl)-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide. In the field of medicine, further studies are needed to fully understand its anti-inflammatory and analgesic properties, as well as its potential use in the treatment of cancer. In the field of materials science, further studies are needed to fully understand its nucleating properties and its potential use in the development of new materials.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. It can be synthesized using a simple and efficient method, and it has been shown to have anti-inflammatory and analgesic properties, as well as potential use in the treatment of cancer and the development of new materials. However, more research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

N-(2,4-dimethoxyphenyl)-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2,4-dimethoxybenzaldehyde and 5-(4-methoxyphenyl)-2H-tetrazole with ethyl acetate and acetic anhydride. The resulting product is then purified using column chromatography.

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[5-(4-methoxyphenyl)tetrazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4/c1-25-13-6-4-12(5-7-13)18-20-22-23(21-18)11-17(24)19-15-9-8-14(26-2)10-16(15)27-3/h4-10H,11H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIDJWCBRKWLHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.